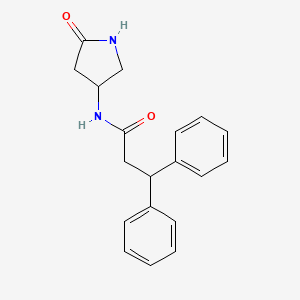

N-(5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide

Description

N-(5-Oxopyrrolidin-3-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with two phenyl groups at the β-position and a 5-oxopyrrolidin-3-yl moiety at the terminal amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the diphenyl groups and hydrogen-bonding capacity via the pyrrolidinone ring.

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18-11-16(13-20-18)21-19(23)12-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIHCWJLWLIFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. One common method involves the use of itaconic acid as a starting material, which undergoes a series of transformations to yield the desired product . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(5-oxo-2-pyrrolidinyl)-3,3-diphenylpropanamide, while reduction could produce N-(5-hydroxy-2-pyrrolidinyl)-3,3-diphenylpropanamide .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. For example, as a proteasome inhibitor, it binds to the active site of the proteasome, preventing the degradation of proteins involved in cell cycle regulation and apoptosis. This leads to the accumulation of these proteins, ultimately inducing cell death in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

- The 6-aminopyridinyl derivative (logP ~2.8) balances lipophilicity and solubility, making it suitable for drug formulations .

Impact on Melting Points :

- Benzothiazole derivatives are frequently associated with antimicrobial or antitumor activity due to their ability to intercalate DNA or inhibit enzymes .

Biological Activity

N-(5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide is a synthetic organic compound that belongs to the class of pyrrolidinone derivatives. Its unique chemical structure includes a pyrrolidinone ring and two phenyl groups attached to a propanamide moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃. The presence of nitrogen and oxygen in addition to carbon and hydrogen indicates potential reactivity and biological activity. The compound's structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of proteasome activity.

Case Study: Inhibition of Cancer Cell Growth

In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Proteasome Inhibition : The compound has been identified as a potential proteasome inhibitor, which may lead to the accumulation of pro-apoptotic factors within cells.

- Receptor Binding : It is suggested that this compound interacts with specific receptors involved in cell signaling pathways related to growth and apoptosis.

Comparison with Similar Compounds

This compound can be compared with other pyrrolidinone derivatives known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide | Antimicrobial |

| N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide | Anticancer |

| 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives | Anti-inflammatory |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future study include:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.

- Exploration of combination therapies with existing anticancer drugs to enhance treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.